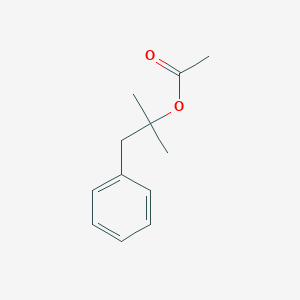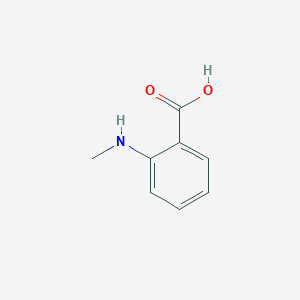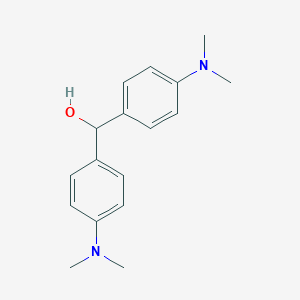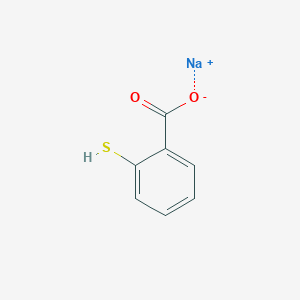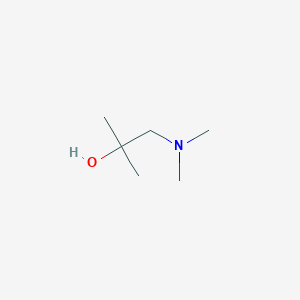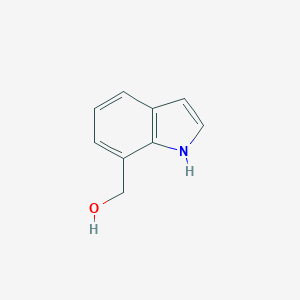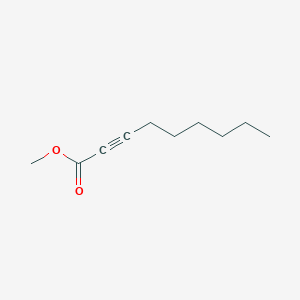
Oleamidopropil dimetilamina
Descripción general
Descripción
Oleamidopropyl dimethylamine, also known as Oleamidopropyl dimethylamine, is a useful research compound. Its molecular formula is C23H46N2O and its molecular weight is 366.6 g/mol. The purity is usually 99%.
The exact mass of the compound Oleamidopropyl dimethylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 258347. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Propylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Oleamidopropyl dimethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oleamidopropyl dimethylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agente Antiestático
Oleamidopropil dimetilamina se utiliza principalmente como agente antiestático . Los agentes antiestáticos son sustancias que reducen o eliminan la electricidad estática, lo que puede ser beneficioso en una variedad de aplicaciones, como en la fabricación de dispositivos electrónicos o en la producción de textiles.
Emulgente en Cosméticos
Este compuesto se utiliza como emulgente en cosméticos . Los emulgentes ayudan a mezclar ingredientes a base de aceite y agua en productos cosméticos, mejorando su textura y asegurando que se mantengan mezclados. Se puede encontrar en productos como lociones corporales, cremas, champús, acondicionadores y relajantes para el cabello .
Ingrediente Cosmético
El International Journal of Toxicology ha llegado a la conclusión de que las dimetilaminas de ácido graso amidopropil, que incluyen this compound, son seguras como ingredientes cosméticos cuando se formulan para que no sean sensibilizantes . Esto significa que se pueden usar en una amplia gama de productos cosméticos sin causar irritación de la piel o reacciones alérgicas.
Intermedio para la Producción de Sales de Amina
This compound es un intermedio para la producción de sales de amina . Las sales de amina se utilizan en una variedad de aplicaciones, incluyendo como inhibidores de corrosión en la industria del petróleo y el gas, y como tensioactivos en productos de limpieza.
Intermedio para la Producción de Aminas de Óxido
Este compuesto también es un intermedio para la producción de aminas de óxido . Las aminas de óxido tienen una variedad de usos, incluyendo como inhibidores de corrosión, emulgentes y en la producción de ciertos tipos de polímeros.
Intermedio para la Producción de Betaina
This compound se utiliza en la producción de betaina . La betaina es un tipo de compuesto de amonio cuaternario zwitteriónico que se utiliza en una variedad de aplicaciones, incluyendo como humectante en cosméticos, como aditivo para piensos en la nutrición animal, y en la producción de ciertos tipos de detergentes.
Intermedio para la Producción de Sales de Amonio Cuaternario
Este compuesto es un intermedio para la producción de sales de amonio cuaternario . Las sales de amonio cuaternario se utilizan en una variedad de aplicaciones, incluyendo como desinfectantes, suavizantes de telas, y como agentes antiestáticos en acondicionadores para el cabello.
Agente Espumante
This compound se puede utilizar como agente espumante . Los agentes espumantes se utilizan en una variedad de productos, incluyendo jabones, champús y productos de limpieza, para crear una espuma o espuma.
Mecanismo De Acción
Target of Action
Oleamidopropyl dimethylamine primarily functions as an antistatic agent and emulsifier in cosmetic products . It is used in products such as body lotions, creams, shampoos, conditioners, and hair relaxers . The compound’s primary targets are the hair and skin, where it helps to reduce static electricity and improve the texture and appearance of these tissues .
Mode of Action
As an antistatic agent, oleamidopropyl dimethylamine neutralizes the electrical charge on a surface, preventing static electricity. As an emulsifier, it helps to mix oil and water, improving the texture and consistency of cosmetic products . It can effectively remove grease and dirt and can form a stable emulsifying system during cleaning .
Biochemical Pathways
It is known that the compound is manufactured by the amidization of fatty acids with 3,3-dimethylaminopropylamine, most commonly under alkaline or acidic conditions .
Pharmacokinetics
Safety assessments indicate that the compound is safe as a cosmetic ingredient when formulated to be non-sensitizing .
Result of Action
Oleamidopropyl dimethylamine deeply moisturizes hair and skin, improving its softness and gloss, and reducing dryness and UV damage to hair and skin . In addition, it also has antistatic and antioxidant functions, which can effectively prevent the static electricity generation and oxidative damage of hair and skin .
Action Environment
The efficacy and stability of oleamidopropyl dimethylamine can be influenced by various environmental factors. For instance, the pH of the product it is used in can affect its emulsifying and antistatic properties. Furthermore, the compound’s action may be influenced by the presence of other ingredients in the product, such as fragrances or preservatives .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Oleamidopropyl dimethylamine plays a significant role in biochemical reactions. It deeply moisturizes hair and skin, improving their softness and gloss, and reducing dryness and UV damage . It also has antistatic and antioxidant functions, which can effectively prevent the static electricity generation and oxidative damage of hair and skin .
Cellular Effects
The effects of Oleamidopropyl dimethylamine on various types of cells and cellular processes are primarily related to its moisturizing and antioxidant properties . By improving the hydration of skin cells, it can enhance cell function and potentially influence cell signaling pathways and gene expression related to skin health and hair growth .
Molecular Mechanism
Its moisturizing and antioxidant effects suggest that it may interact with biomolecules in the skin and hair, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
Given its use in cosmetics, it is likely that it has a stable profile and does not degrade significantly over time .
Metabolic Pathways
Given its role as an antistatic agent and moisturizer, it may interact with enzymes or cofactors involved in skin and hair health .
Transport and Distribution
Given its use in cosmetics, it is likely that it is able to penetrate the skin and hair to exert its moisturizing and antistatic effects .
Subcellular Localization
Given its role in moisturizing the skin and hair, it is likely that it interacts with components of the cell membrane or other subcellular structures involved in maintaining hydration .
Propiedades
IUPAC Name |
(Z)-N-[3-(dimethylamino)propyl]octadec-9-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)24-21-19-22-25(2)3/h11-12H,4-10,13-22H2,1-3H3,(H,24,26)/b12-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWYGNTYSWIDSW-QXMHVHEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873803 | |
| Record name | N-[3-(Dimethylamino)propyl]oleamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 9-Octadecenamide, N-[3-(dimethylamino)propyl]-, (9Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
109-28-4 | |
| Record name | N-[3-(Dimethylamino)propyl]oleamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylaminopropyl oleamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oleamidopropyl dimethylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258347 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Octadecenamide, N-[3-(dimethylamino)propyl]-, (9Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-[3-(Dimethylamino)propyl]oleamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(dimethylamino)propyl]oleamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLEAMIDOPROPYL DIMETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79K39JU7RN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


